4-chloro-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis process of compounds related to 4-chloro-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzenesulfonamide involves multiple steps, including reactions of chloroaniline with hydroxyphenyl-ethanone in the presence of catalysts and further condensation with sulfonyl chloride derivatives. For example, Patel et al. (2011) detail a synthesis route that includes the reaction of 4-chloroaniline with 1-(4-hydroxyphenyl)-ethanone, leading to complex sulfonamide derivatives through subsequent condensation reactions [Patel et al., 2011].
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those similar to 4-chloro-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzenesulfonamide, is elucidated through various spectroscopic techniques. Studies by Owa et al. (2002) provide insights into the structure of antitumor sulfonamides, highlighting the importance of structural analysis in understanding the compounds' bioactivity [Owa et al., 2002].
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can lead to a variety of derivatives with significant biological activities. For instance, the work of Chern et al. (1990) demonstrates the condensation of 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates, revealing the compound's reactivity and potential for generating diverse chemical entities [Chern et al., 1990].
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, crystal structure, and melting points, are crucial for their application in various fields. The synthesis and characterization of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamides by Vanparia et al. (2010) include physicochemical analysis that provides valuable information on these aspects [Vanparia et al., 2010].
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and chemical behavior under various conditions, are key to understanding their potential uses. Studies such as those by Mohana and Prasad (2008) on the kinetics of oxidation reactions involving sulfonamides offer insights into the compounds' chemical properties and their reactions with different chemical agents [Mohana & Prasad, 2008].
Scientific Research Applications
HIV Prevention and Anti-HIV Activity :
- Cheng De-ju (2015) discussed the use of methylbenzenesulfonamide derivatives, including 4-chloro-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzenesulfonamide, as potential targeting preparations in HIV-1 infection prevention (Cheng De-ju, 2015).
- Brzozowski and Sa̧czewski (2007) synthesized a series of derivatives as potential anti-HIV agents, highlighting the compound's potential in HIV treatment research (Brzozowski & Sa̧czewski, 2007).
Antimicrobial and Antifungal Activities :
- R. N. Patel and colleagues (2011) studied the antimicrobial activity of benzenesulfonamide derivatives, demonstrating their potential in combating various bacterial species (Patel, Nimavat, Vyas, & Patel, 2011).
- Apoorva Gupta and A. Halve (2015) synthesized compounds with significant antifungal activity, showcasing the application of these compounds in addressing fungal infections (Gupta & Halve, 2015).
DNA Binding and Anticancer Activity :
- M. González-Álvarez et al. (2013) explored the DNA binding and cleavage properties of mixed-ligand copper(II)-sulfonamide complexes, indicating their role in developing anticancer treatments (González-Álvarez et al., 2013).
Anti-Inflammatory Applications :
- Hiromasa Hashimoto et al. (2002) synthesized derivatives that act as selective cyclooxygenase-2 inhibitors, with potential applications in treating inflammation-related disorders (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Polymerization and Material Science :
- D. Chakraborty et al. (2018) described the application of group 4 metal complexes containing benzenesulfonamide in the polymerization of cyclic esters, highlighting their significance in material science (Chakraborty, Rajashekhar, Mandal, & Ramkumar, 2018).
Environmental Studies :
- R. Veeh et al. (1994) studied the transport characteristics of a related herbicide in soil, contributing to environmental science and agricultural chemistry (Veeh, Inskeep, Roe, & Ferguson, 1994).
Future Directions
properties
IUPAC Name |
4-chloro-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-12(16(19)13-6-4-3-5-7-13)18(2)22(20,21)15-10-8-14(17)9-11-15/h3-12,16,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGMPNXXPWUUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide |
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